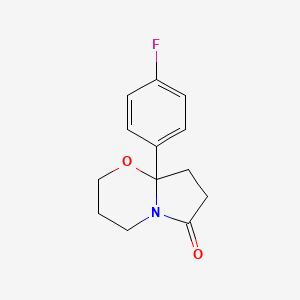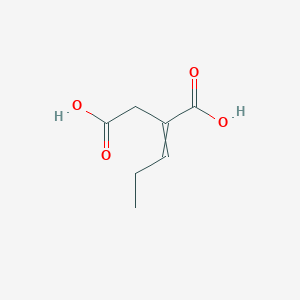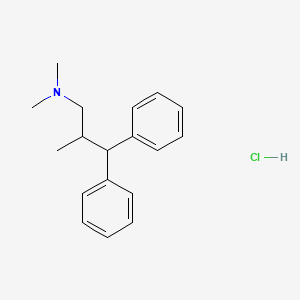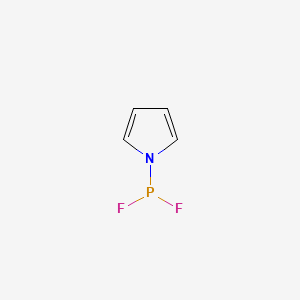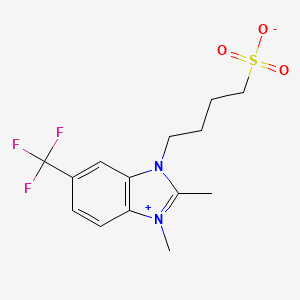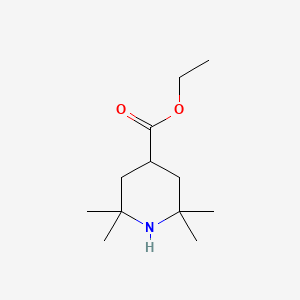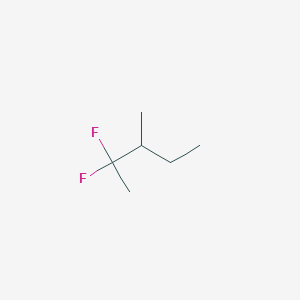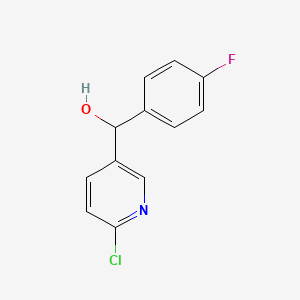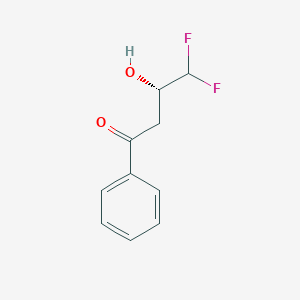
Isopropyl chlorosulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl chlorosulfonate is an organic compound with the chemical formula C3H7ClO3S. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the production of various chemicals, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl chlorosulfonate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
C3H7OH+ClSO3H→C3H7ClO3S+H2O
This reaction is exothermic and requires careful temperature control to prevent side reactions. The reaction mixture is usually stirred and cooled to maintain a stable temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where isopropyl alcohol and chlorosulfonic acid are combined under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or other separation techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Isopropyl chlorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form different sulfonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form isopropyl alcohol and sulfuric acid.
Reduction: It can be reduced to isopropyl sulfonate using reducing agents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate of reaction.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce this compound.
Major Products Formed
Substitution Products: Various sulfonate esters depending on the nucleophile used.
Hydrolysis Products: Isopropyl alcohol and sulfuric acid.
Reduction Products: Isopropyl sulfonate.
科学研究应用
Isopropyl chlorosulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.
Biology: It can be used to modify biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of isopropyl chlorosulfonate involves its reactivity as an electrophile. It readily reacts with nucleophiles, leading to the formation of sulfonate esters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can modify proteins or other biomolecules by reacting with nucleophilic amino acid residues.
相似化合物的比较
Isopropyl chlorosulfonate can be compared with other chlorosulfonates such as methyl chlorosulfonate and ethyl chlorosulfonate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its isopropyl group, which provides distinct steric and electronic effects compared to its methyl and ethyl counterparts.
List of Similar Compounds
- Methyl chlorosulfonate (CH3ClO3S)
- Ethyl chlorosulfonate (C2H5ClO3S)
- Butyl chlorosulfonate (C4H9ClO3S)
These compounds are used in similar applications but may offer different reactivity profiles and physical properties.
属性
分子式 |
C3H7ClO3S |
|---|---|
分子量 |
158.60 g/mol |
IUPAC 名称 |
2-chlorosulfonyloxypropane |
InChI |
InChI=1S/C3H7ClO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3 |
InChI 键 |
ZOZQKKYSAGUTAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



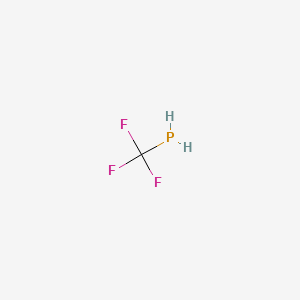
![alpha-[2-[Bis[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]ethyl]-alpha-phenyl-2-pyridineacetonitrile-D14](/img/structure/B13416855.png)
